![molecular formula C23H25N3O3S B1681145 4-({[(4-Tert-Butylphenyl)sulfonyl]amino}methyl)-N-(Pyridin-3-Yl)benzamide CAS No. 724741-75-7](/img/structure/B1681145.png)
4-({[(4-Tert-Butylphenyl)sulfonyl]amino}methyl)-N-(Pyridin-3-Yl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of a similar compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, has been reported . The reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine led to the formation of this compound .Molecular Structure Analysis
The compound 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide crystallized in a triclinic space group, P-1, with cell parameters a = 6.7945 (2), b = 7.1791 (3), c = 17.1267 (7), α = 96.153 (1), β = 100.573 (2), γ = 98.911 (2) and Z = 2, with the whole molecule being the asymmetric unit . The compound has extensive π–π interactions along the c-axis between the phenyl ring and the pyridyl ring at a distance of 3.7 Å . In addition, the crystal also has a nearly linear intermolecular N–H···N hydrogen bond at a relatively short distance of 1.96 Å .Scientific Research Applications
Inhibition of Glucose Transporter 1 (GLUT1)
STF-31 is a selective inhibitor of glucose transporter 1 (GLUT1), with an IC50 of 1 μΜ . It inhibits glucose uptake, thereby starving the cells that rely on GLUT1 for survival .
Targeting Renal Cell Carcinomas (RCCs)
The inactivated von Hippel-Lindau (VHL) tumor suppressor gene drives renal cell carcinomas (RCCs) development, which imparts the reliance on the GLUT1 and aerobic glycolysis . STF-31 selectively targets glucose uptake through GLUT1 in RCC cells, on which these cells uniquely depend for survival .
Impact on Tumor Cell Proliferation and Survival
STF-31, along with other inhibitors, has been studied for its impact on tumor cell proliferation and survival, as well as on glucose uptake . It has shown a complex pattern, whereby proliferation inhibiting and survival reducing concentrations varied more than one order of magnitude among different cells tested .
Dual Mode of Action
STF-31 has a dual mode of action, serving either as a NAMPT or as a GLUT inhibitor . The molecular basis of such a dual function and its appearance in compounds previously designated as NAMPT-specific inhibitors requires further investigation .
Potential for Targeted Therapy
Given its selective toxicity to certain types of cells and its dual mode of action, STF-31 holds potential for targeted therapy in the treatment of certain types of cancers .
Impact on Glucose Metabolism
Targeting glucose metabolism is a promising way to interfere with tumor cell proliferation and survival . STF-31, as a GLUT inhibitor, plays a significant role in this aspect .
properties
IUPAC Name |
4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-23(2,3)19-10-12-21(13-11-19)30(28,29)25-15-17-6-8-18(9-7-17)22(27)26-20-5-4-14-24-16-20/h4-14,16,25H,15H2,1-3H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQPRVWTFNBUHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359693 | |
Record name | 4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(4-Tert-Butylphenyl)sulfonyl]amino}methyl)-N-(Pyridin-3-Yl)benzamide | |
CAS RN |
724741-75-7 | |
Record name | STF-31 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16761 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 724741-75-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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